tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate is a chemical compound with the molecular formula C16H24BrN3O2 and a molecular weight of 370.29 g/mol . It is often used in research and development, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate typically involves the reaction of 6-bromopyridine-2-carbaldehyde with piperidine, followed by the addition of tert-butyl chloroformate . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: Research into potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can engage in various binding interactions, while the piperidinylcarbamate moiety may influence the compound’s overall reactivity and stability. These interactions can modulate biological activities, making the compound useful in drug discovery and development.
Comparison with Similar Compounds
tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate can be compared with similar compounds such as:
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.
tert-Butyl [1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]methylcarbamate: Another piperidine derivative with different substituents that influence its chemical properties and applications.
Properties
IUPAC Name |
tert-butyl N-[1-[(6-bromopyridin-2-yl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-12-7-9-20(10-8-12)11-13-5-4-6-14(17)18-13/h4-6,12H,7-11H2,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQCRYDNQVDDCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=NC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430921 |
Source
|
Record name | SBB052007 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303763-37-3 |
Source
|
Record name | SBB052007 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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